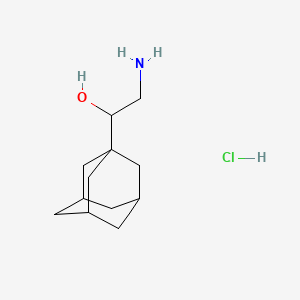

1-(adamantan-1-yl)-2-aminoethan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(adamantan-1-yl)-2-aminoethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO and its molecular weight is 231.8. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

1-(adamantan-1-yl)-2-aminoethan-1-ol hydrochloride serves as a foundational compound in the synthesis of various chemically and pharmacologically significant derivatives. Its role in creating novel compounds extends to the formation of adamantylated hydantoins, adamantyl ethers, and β-aminoketones, highlighting its versatility in medicinal chemistry and material science.

- Derivative Synthesis: Adamantane derivatives, including this compound, are pivotal in synthesizing compounds like memantine and rimantadine. These derivatives have found applications as antioxidant additives to oils, improving rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).

- Adamantylation Processes: The adamantylation of 1,2,3-triazole derivatives using this compound has been explored for creating regioselective adamantylated compounds. This process emphasizes the compound's role in developing new chemical entities with potential applications in drug development and materials science (Суханов et al., 2019).

Catalysis and Chemical Transformations

The compound has been utilized in various catalytic processes and chemical transformations, indicating its importance in synthetic chemistry for enhancing reaction efficiencies and developing new synthesis pathways.

- Catalytic Oxidation: Research has shown that this compound can be used in catalytic oxidation processes. These studies contribute to our understanding of how adamantane derivatives can be efficiently synthesized and modified for further chemical applications (Khusnutdinov & Oshnyakova, 2015).

Wirkmechanismus

Target of Action

Related compounds such as rimantadine, a derivative of adamantane, have been found to target the matrix protein 2 in influenza a virus .

Mode of Action

It’s worth noting that rimantadine, a similar adamantane derivative, is known to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .

Biochemical Pathways

Related compounds have been shown to modulate the expression and activity of the orphan nuclear receptor nur77, a unique transcription factor encoded by an immediate early gene .

Result of Action

Related compounds have been shown to exhibit anti-dengue virus serotype 2 activity and low cytotoxicity .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-2-aminoethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHFFZFYWDHUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-33-6 |

Source

|

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76066-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetic acid hydrochloride](/img/no-structure.png)